Valnemulin hydrochloride
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Overview
Description
Valnemulin hydrochloride is a semisynthetic derivative of pleuromutilin, a diterpene antibiotic. It is primarily used in veterinary medicine to treat bacterial infections in animals, particularly swine. This compound is known for its effectiveness against mycoplasma and brachyspira species, making it a valuable tool in managing diseases like swine dysentery and enzootic pneumonia .
Mechanism of Action
Target of Action
Valnemulin hydrochloride primarily targets bacteria of the Mycoplasma genus . These bacteria are often responsible for respiratory diseases in pigs . This compound also shows high activity against spirochaetes such as Brachyspira hyodysenteriae and Brachyspira pilosicoli .
Mode of Action
This compound inhibits bacterial protein synthesis by binding to the peptidyl transferase component of the 50S subunit of ribosomes . This interaction disrupts the normal function of the ribosome, preventing the bacteria from producing essential proteins and thus inhibiting their growth .
Biochemical Pathways
The main metabolic pathways of this compound involve hydroxylation in the mutilin part (the ring system) and the side chain, oxidization on the sulfur of the side chain to form S-oxides, hydrolysis of the amido bond, and acetylization in the amido of the side chain . Hydroxylation in the mutilin part is proposed to be the primary metabolic route .
Pharmacokinetics
This compound exhibits a complex pharmacokinetic profile. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability
Result of Action
The action of this compound results in the inhibition of bacterial growth, particularly in the Mycoplasma genus and certain spirochaetes . This leads to a reduction in the symptoms of diseases caused by these bacteria, such as respiratory and enteric diseases in pigs .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of water plays a key role in the formation of the crystalline state of this compound . The compound exhibits better stability in its dihydrate form
Biochemical Analysis
Biochemical Properties
Valnemulin hydrochloride inhibits protein synthesis by binding to domain V of 23S RNA . It also exhibits anti-inflammatory activities . In cell line RAW264.7, valnemulin inhibited nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha .
Cellular Effects
This compound has been found to decrease tissue injury and inflammation in a mouse model of lung injury . It also shows an effect in reducing diarrhea due to ileitis and the prevalence of Lawsonia intracellularis in faecal samples at the end of the growing period .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting bacterial protein synthesis by binding to domain V of 23S RNA . This binding interaction disrupts the normal function of the bacteria, leading to its death .
Temporal Effects in Laboratory Settings
A crystalline dihydrate form of this compound (VHW) was discovered and characterized, which exhibits better stability compared to the two this compound solvates reported previously .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, after oral administration at a dose of 10 mg/kg in pigs, Form I had similar pharmaceutical kinetic behavior but a slightly higher area under the concentration–time curve from time zero to the last measurable concentration compared to this compound .
Metabolic Pathways
The main metabolic pathways of this compound were found to be hydroxylation in the mutilin part (the ring system) and the side chain, oxidization on the sulfur of the side chain to form S-oxides, hydrolysis of the amido bond, and acetylization in the amido of the side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Valnemulin hydrochloride is synthesized through a series of chemical reactions starting from pleuromutilinOne common method involves dissolving amorphous valnemulin in a mixture of ethanol and water, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as dissolution, crystallization, filtration, and drying under controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
Valnemulin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the side chain can be oxidized to form S-oxides.
Hydroxylation: Hydroxylation occurs in the mutilin part and the side chain.
Hydrolysis: The amido bond in the side chain can be hydrolyzed.
Acetylation: Acetylation occurs in the amido group of the side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation, hydroxylating agents for hydroxylation, and acids or bases for hydrolysis and acetylation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of valnemulin, such as 2β-hydroxyvalnemulin and 8α-hydroxyvalnemulin .
Scientific Research Applications
Valnemulin hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Valnemulin hydrochloride is part of the pleuromutilin class of antibiotics, which also includes tiamulin and retapamulin. Compared to these compounds, this compound has a broader spectrum of activity and higher potency against certain bacterial species . Its unique chemical structure, particularly the modifications in the side chain, contributes to its enhanced antibacterial properties .
Similar Compounds
Tiamulin: Another pleuromutilin antibiotic used in veterinary medicine.
Retapamulin: A pleuromutilin antibiotic used topically in human medicine for skin infections.
Properties
CAS No. |
133868-46-9 |
---|---|
Molecular Formula |
C31H53ClN2O5S |
Molecular Weight |
601.3 g/mol |
IUPAC Name |
[(1S,4S,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate;hydrochloride |
InChI |
InChI=1S/C31H52N2O5S.ClH/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31;/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37);1H/t19?,20?,22?,24?,25?,26?,29-,30+,31+;/m1./s1 |
InChI Key |
MFBPRQKHDIVLOJ-JQLVLNEVSA-N |
Isomeric SMILES |
CC1CC[C@@]23CCC(=O)C2[C@@]1(C(C[C@@](C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl |
SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl |
Origin of Product |
United States |
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